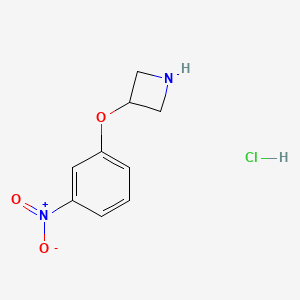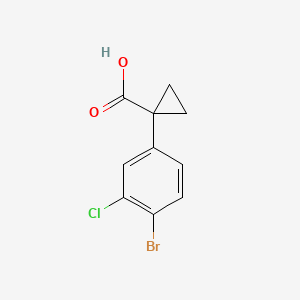
1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H8BrClO2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with bromine and chlorine atoms
Vorbereitungsmethoden
The synthesis of 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-3-chlorobenzene.
Cyclopropanation: The phenyl ring undergoes cyclopropanation using a suitable reagent such as diazomethane or a similar carbene precursor.
Carboxylation: The resulting cyclopropane derivative is then carboxylated to introduce the carboxylic acid group. This step can be achieved using carbon dioxide under high pressure or other carboxylation reagents.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and reducing or oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and halogen substituents can influence the compound’s binding affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid: Similar structure but with a fluorine atom instead of chlorine.
1-(4-Chloro-3-bromophenyl)cyclopropane-1-carboxylic acid: Similar structure but with the positions of bromine and chlorine atoms swapped.
1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific halogen substitution pattern, which can influence its reactivity and interactions in various applications.
Eigenschaften
IUPAC Name |
1-(4-bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClO2/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEGUOFFROFUDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)Br)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742712 |
Source


|
| Record name | 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314789-82-6 |
Source


|
| Record name | 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Chloro-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B566776.png)
![9-Ethyl-2,9-diazaspiro[5.5]undecane](/img/structure/B566777.png)
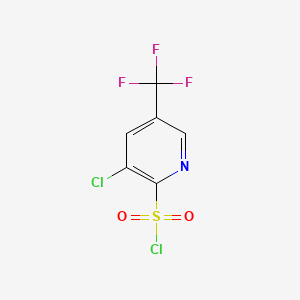
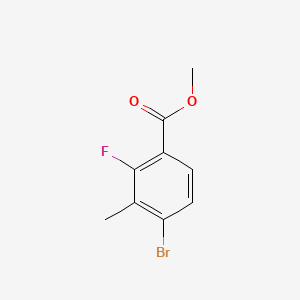
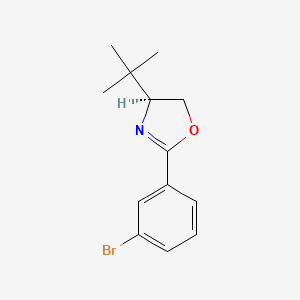
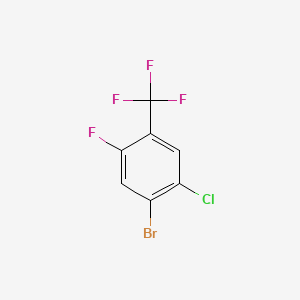
![3-(Cyclopropylmethoxy)-N-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl]-N-(3,5-dichloropyridin-4-YL)-4-(difluoromethoxy)benzamide](/img/structure/B566789.png)

![6-methyl-2-[(E)-2-tributylstannylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B566791.png)
![Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate](/img/structure/B566792.png)
![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B566793.png)
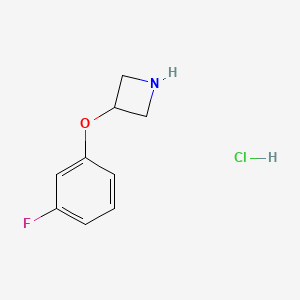
![Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride](/img/structure/B566797.png)
